molecular formula C11H14N2O3 B1531878 (6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 2069886-62-8

(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No. B1531878
M. Wt: 222.24 g/mol
InChI Key: CQQRRVPMMIWIMT-UHFFFAOYSA-N
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Description

“(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone” is a chemical compound with the molecular formula C11H14N2O3. It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Organometallic Chemistry

The study of ligand substitution reactions in organometallic complexes provides a basis for understanding the reactivity and applications of related pyridinyl compounds. For example, the ligand exchange reactions of a reactive binuclear tungsten(0) carbonyl center with substituted aryl alcohols, including pyridine derivatives, have been explored to understand the dynamics of organometallic ligand substitution and its potential applications in catalysis and material science Klausmeyer et al., 2003.

Synthesis of Heterocyclic Compounds

Research into the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles highlights the significance of pyridinyl compounds in developing new heterocyclic molecules with potential pharmacological activities. These studies contribute to the broader field of medicinal chemistry by providing new scaffolds for drug discovery Denise Böck et al., 2021.

Medicinal Chemistry

The design, synthesis, and pharmacological evaluation of novel compounds for potential therapeutic applications are central to medicinal chemistry. For instance, the development of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists demonstrates the process of identifying and optimizing novel compounds for antidepressant activity, highlighting the therapeutic potential of ethoxypyridinyl derivatives in treating depression R. Mahesh et al., 2011.

Antimicrobial Research

The synthesis and antimicrobial activity screening of new pyridine derivatives illustrate the relevance of such compounds in developing new antimicrobials. Research in this area focuses on creating molecules that can effectively combat bacterial and fungal infections, emphasizing the importance of pyridinyl and azetidinyl derivatives in addressing antibiotic resistance N. Patel et al., 2011.

properties

IUPAC Name

(6-ethoxypyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-10-4-3-8(5-12-10)11(15)13-6-9(14)7-13/h3-5,9,14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQRRVPMMIWIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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